molecular formula C11H14N4O B1443378 N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine CAS No. 1184229-50-2

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Cat. No. B1443378
M. Wt: 218.26 g/mol
InChI Key: UDDKONPRSPIWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine” is characterized by the presence of a pyridin-3-yl group, an oxadiazol-5-yl group, and a propan-2-amine group . The presence of these functional groups can influence the compound’s reactivity and properties .

Scientific Research Applications

Synthesis and Characterization

A study by El‐Sayed et al. (2008) presented the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, where derivatives similar to the compound of interest were formed by cyclization processes. These compounds were elucidated by spectral and analytical data, including IR, Mass, and 1H NMR spectra, highlighting their potential for further chemical and pharmacological investigations El‐Sayed et al., 2008.

Anticancer Activity

Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, thiadiazoles, and triazoles derivatives, evaluating their in vitro anticancer activity against various human cancer cell lines. Among these derivatives, certain compounds exhibited significant cytotoxicity, suggesting the potential of 1,3,4-oxadiazole derivatives in developing anticancer agents Abdo & Kamel, 2015.

Antimicrobial and Anticancer Agents

Ahsan and Shastri (2015) explored the antiproliferative and antimicrobial activities of oxadiazole analogues, starting from 2-aminopyridine. These compounds demonstrated selectivity towards certain cancer cell lines and showed significant antimicrobial activity, suggesting the versatility of oxadiazole derivatives as potential antimicrobial and anticancer agents Ahsan & Shastri, 2015.

Antimicrobial Activities

Bayrak et al. (2009) conducted a study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The findings revealed that the synthesized compounds displayed good or moderate antimicrobial activity, underscoring the potential use of such derivatives in combating microbial infections Bayrak et al., 2009.

properties

IUPAC Name

N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)13-7-10-14-11(15-16-10)9-4-3-5-12-6-9/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDKONPRSPIWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Reactant of Route 6
N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.